molecular formula C13H14O3 B3327010 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one CAS No. 30414-96-1

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one

Cat. No.: B3327010
CAS No.: 30414-96-1
M. Wt: 218.25 g/mol
InChI Key: FJZCPXYQCPFHIF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one is an aromatic hydroxyketone featuring a para-substituted alkynyl ether group (2-methylbut-3-yn-2-yloxy) and a hydroxyl group at the ortho position (Figure 1). The compound’s structure combines a reactive acetylphenol core with a sterically bulky, electron-deficient alkynyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-hydroxy-4-(2-methylbut-3-yn-2-yloxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-5-13(3,4)16-10-6-7-11(9(2)14)12(15)8-10/h1,6-8,15H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZCPXYQCPFHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(C)(C)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 2-methylbut-3-yn-2-ol.

    Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxyacetophenone, followed by the alkylation with 2-methylbut-3-yn-2-ol under basic conditions. Common bases used include potassium carbonate or sodium hydride.

    Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a pharmaceutical agent due to its structural features that may influence biological activity.

Case Study: Anticancer Activity
Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, compounds with a phenolic structure are known to inhibit cancer cell proliferation. A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Organic Synthesis

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Example Reaction:
The compound can be utilized in nucleophilic substitution reactions to introduce functional groups that enhance solubility or biological activity.

Materials Science

In materials science, this compound can be incorporated into polymer matrices to modify their properties. Its hydrophobic nature and ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers.

Case Study: Polymer Enhancement
A study focused on incorporating phenolic compounds into polyurethane matrices showed improved thermal stability and mechanical properties compared to traditional formulations. This suggests that similar compounds could enhance material performance in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Protective Groups : Methoxymethoxy (MEM) and tetrahydropyranyl (THP) groups are commonly used to protect hydroxyl groups during synthesis .
  • Steric Effects : The 2-methylbut-3-yn-2-yloxy group introduces significant steric hindrance compared to linear alkoxy substituents.

Physicochemical Properties

Substituents significantly alter molecular weight, polarity, and spectral characteristics.

Table 2: Physical and Spectral Properties
Compound Name (Substituent) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR) Reference (Evidence ID)
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethan-1-one C₁₁H₁₄O₅ 226.23 Not reported δ 12.73 (s, 1H, OH), 3.50 (s, 3H, OCH₃)
1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethan-1-one C₁₆H₁₆O₃ 256.30 Not reported δ 7.31 (d, J = 7.6 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂)
1-(2-Hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)phenyl)ethan-1-one C₁₃H₁₆O₄ 236.27 89 δ 5.30 (t, 1H, THP-O), 3.50–3.80 (m, 2H, THP)
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one C₉H₇F₃O₂ 204.15 Not reported δ 14.06 (s, 1H, OH), 7.93 (d, J = 12.0 Hz, 1H, Ar-H)

Key Observations :

  • Polarity : Methoxymethoxy and THP groups enhance solubility in organic solvents compared to hydrophobic aryloxy substituents.
  • Hydrogen Bonding : The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the ketone, stabilizing the structure .

Key Observations :

  • Anti-parasitic Activity: Chalcone derivatives synthesized from hydroxyacetophenones show promise against Leishmania .
  • Neuroprotection : Electron-withdrawing substituents (e.g., CF₃) may enhance binding to enzyme active sites .

Biological Activity

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one, also known by its CAS number 30414-96-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound features a phenolic hydroxyl group and an ether linkage, which may contribute to its biological activities. The synthesis typically involves methods such as Williamson ether synthesis and condensation reactions, allowing for the introduction of various functional groups that enhance biological efficacy.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of phenolic compounds can enhance the activity of enzymes like lactate dehydrogenase (LDH) and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels, which are markers of oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated neuroprotective effects attributed to compounds with similar structures. For example, a series of benzopyran derivatives were shown to improve neuron survival rates in models of oxidative stress. The compound BA-09, which shares structural similarities with our target compound, increased neuron survival from 49% to 57% in experimental models . This suggests that this compound may also possess neuroprotective properties.

Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantEnhanced LDH and SOD activity; reduced MDA
NeuroprotectiveIncreased neuron survival in oxidative stress
AntimicrobialPotential inhibitor of MEP pathway enzymes

Case Studies

  • Neuroprotection : A study evaluated the neuroprotective effects of various phenolic compounds, including those structurally related to our target compound. Results indicated significant improvements in neuronal survival under oxidative conditions, suggesting that modifications in the phenolic structure can enhance neuroprotective efficacy.
  • Antimicrobial Research : Recent investigations into the MEP pathway have highlighted the importance of targeting specific enzymes for developing new antimicrobial agents. Compounds similar to this compound could be explored further for their ability to inhibit these pathways in pathogenic bacteria .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution , where 4-hydroxyacetophenone reacts with 2-methylbut-3-yn-2-yl chloride under basic conditions. Key steps include:

  • Base selection : Anhydrous potassium carbonate (K₂CO₃) in ethanol facilitates deprotonation and ether bond formation .
  • Reaction conditions : Reflux for 6–8 hours in absolute ethanol, followed by precipitation in cold water.
  • Purification : Recrystallization from ethanol yields pure product.
    Monitoring : Use TLC (ethyl acetate/hexane, 1:4) instead of relying on color changes for accurate endpoint determination .

Basic: Which spectroscopic techniques are optimal for characterizing this compound's structure?

Answer:

TechniqueKey FeaturesReference
¹H/¹³C NMR Aromatic protons (δ 6.5–7.5 ppm), acetyl CH₃ (δ 2.5–2.6 ppm), and carbonyl (δ 205–210 ppm in ¹³C). Alkynyl protons show distinct splitting .
FT-IR Hydroxyl (3200–3500 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and alkyne (≈2100 cm⁻¹) stretches confirm functional groups.
HRMS Molecular ion peak at m/z 218.0943 (C₁₃H₁₄O₃) validates molecular weight.

Advanced: How can researchers resolve discrepancies in reported reaction yields?

Answer:
Discrepancies often arise from:

  • Reaction time : Prolonged heating (>8 hours) may degrade the alkyne moiety .
  • Moisture control : Anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Analytical methods : Quantify purity via HPLC (C18 column, acetonitrile/water gradient) instead of gravimetric yield alone .
    Recommendation : Use design of experiments (DoE) to optimize variables like base equivalents (1.2–2.0 equiv.) and solvent volume .

Advanced: What strategies enhance regioselectivity during alkoxy group introduction?

Answer:

  • Steric effects : Bulky bases (e.g., K₂CO₃) favor substitution at the less hindered para position relative to the hydroxyl group .
  • Protecting groups : Temporarily silylate the hydroxyl group (e.g., TMSCl) to prevent competing reactions .
  • Computational modeling : DFT calculations predict electron density distribution, guiding reagent design for regioselective etherification .

Basic: What are the critical safety considerations when handling this compound?

Answer:

  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Protective measures : Use fume hoods, nitrile gloves, and safety goggles.
  • First aid : Rinse skin/eyes for 15 minutes; seek medical attention for inhalation exposure .
  • Storage : Airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How does the alkynyl ether moiety influence photostability compared to traditional benzophenones?

Answer:

  • Photodegradation : The electron-deficient alkyne undergoes [2+2] cycloaddition under UV light, reducing stability compared to methoxy analogs .
  • Testing protocol : Accelerated stability studies (ICH Q1B guidelines) with UV exposure (320–400 nm) and HPLC monitoring .
  • Mitigation : Add antioxidants (e.g., BHT) or use amber glassware to slow degradation .

Basic: What solubility properties guide purification and formulation?

Answer:

  • Solubility : Low in cold water (precipitates at <10°C) but soluble in ethanol, acetone, and DMSO .
  • Purification : Recrystallize from ethanol (yield ≈65–75%) .
  • Formulation : For biological assays, dissolve in DMSO (≤0.1% v/v) to avoid solvent toxicity .

Advanced: What are the structure-activity relationship (SAR) implications of modifying the alkynyl group?

Answer:

  • Electron-withdrawing effects : The alkyne reduces electron density on the aromatic ring, potentially enhancing interactions with electrophilic biological targets .
  • Bioactivity : Analogous compounds show antimicrobial activity; replacing the alkyne with methyl groups decreases potency by 40–60% .
  • Synthetic flexibility : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables functionalization for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.